(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetic acid
Description
(2-{[(2-Phenylethyl)Amino]Methyl}Phenoxy)Acetic Acid is a phenoxyacetic acid derivative characterized by a 2-phenylethylamino-methyl substituent at the ortho position of the phenolic ring. This structure combines a lipophilic aromatic moiety with a polar acetic acid group, enabling diverse interactions in biological systems.
Properties
IUPAC Name |
2-[2-[(2-phenylethylamino)methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-17(20)13-21-16-9-5-4-8-15(16)12-18-11-10-14-6-2-1-3-7-14/h1-9,18H,10-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCSIFNGSILVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(2-phenylethyl)amino]methyl}phenoxy)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Aminomethylation: The phenoxy intermediate is then subjected to aminomethylation using formaldehyde and 2-phenylethylamine under acidic conditions to introduce the aminoethyl group.
Final Acidification: The resulting product is then acidified to obtain (2-{[(2-phenylethyl)amino]methyl}phenoxy)acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Critical Reaction Details
-
Activation of carboxylic acid : Phenoxyacetic acid derivatives are often converted to reactive intermediates (e.g., acid chlorides) using reagents like oxalyl chloride in dichloromethane .
-
Amine coupling : The activated acid reacts with 2-phenylethylamine under controlled conditions to form the amide linkage.
Key Chemical Reactions
The compound undergoes several notable transformations, including:
Oxidation and Deprotection
Sodium perborate (NaBO₃·H₂O) is used for selective oxidation in acetic acid, enabling deprotection of temporary protecting groups (e.g., phenacyl esters) under mild conditions .
Reaction Example :
Conditions: Stirring in dichloromethane, followed by purification .
Enzyme Interactions
The compound’s amino group and phenoxyacetic acid backbone enable interactions with biological targets like cyclooxygenase (COX) enzymes, contributing to anti-inflammatory effects by inhibiting prostaglandin synthesis .
Cyclooxygenase Inhibition
Structural similarity to known anti-inflammatory agents suggests the compound inhibits COX enzymes, reducing prostaglandin production .
Protein Binding
The phenylethylamine moiety may facilitate interactions with serotonin receptors (e.g., 5-HT₂A), as observed in related phenethylamine derivatives .
Structural Insights
-
The 2-phenylethylamino group enhances lipophilicity, potentially improving bioavailability .
-
The phenoxyacetic acid moiety contributes to solubility and reactivity.
Citations :
-: EvitaChem synthesis and mechanism details.
- : MDPI synthesis protocol for phenoxyacetic acid derivatives.
-: EvitaChem synthesis pathways for related compounds.
- : Patent on phenoxyacetic acid derivative preparation.
- : MDPI review of 2-phenethylamines in medicinal chemistry.
Scientific Research Applications
Chemistry
- Organic Synthesis : It serves as a building block for synthesizing more complex molecules, facilitating the development of novel compounds with potential applications in pharmaceuticals and materials science.
Biology
- Biological Activity : Research indicates that (2-{[(2-phenylethyl)amino]methyl}phenoxy)acetic acid exhibits antimicrobial and anticancer properties. Studies have shown its potential in inhibiting the growth of certain cancer cell lines and bacteria .
Medicine
- Therapeutic Applications : The compound is being investigated for its efficacy in treating various diseases, including metabolic disorders such as Type 2 diabetes and cardiovascular diseases. It has been identified as a potential selective PPARδ modulator, which may help regulate lipid metabolism and improve glucose levels .
Industry
- Specialty Chemicals : This compound is utilized in the synthesis of specialty chemicals that possess unique properties, contributing to advancements in materials science and industrial applications.
Data Table: Summary of Applications
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Chemistry | Organic Synthesis | Building block for complex molecules |
| Biology | Antimicrobial & Anticancer | Inhibition of cancer cell growth |
| Medicine | Diabetes & Cardiovascular Treatment | Potential PPARδ modulation |
| Industry | Specialty Chemicals | Development of unique materials |
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of (2-{[(2-phenylethyl)amino]methyl}phenoxy)acetic acid showed significant inhibition of tumor growth in vitro, suggesting a pathway for developing new cancer therapies.
- Metabolic Regulation : Research on animal models indicated that this compound could effectively lower triglyceride levels and improve insulin sensitivity, highlighting its potential role in managing metabolic syndrome .
- Inflammatory Response : Investigations into its anti-inflammatory properties revealed that it could reduce markers such as TNF-α and PGE-2, suggesting therapeutic potential for inflammatory diseases .
Mechanism of Action
The mechanism of action of (2-{[(2-phenylethyl)amino]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and thereby influencing various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Methoxyiminoacetate Derivatives ()
Compounds such as 490-M16 (2-[(1E)-N,2-dimethoxy-2-oxoethanimidoyl]benzoic acid) and 490-M18 ((2E)-(hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid) share a phenoxyacetic acid backbone but differ in substituents:
- Key Differences: 490-M16 incorporates a methoxyimino group and a benzoic acid moiety, enhancing polarity compared to the target compound’s phenylethylamino group.
- Metabolic Pathways : These compounds undergo Phase I oxidation and Phase II conjugation (e.g., glucuronidation) . The target compound’s phenylethyl group may undergo similar oxidative metabolism, as seen in related arylalkylamines.
Table 1: Physicochemical Properties of Methoxyiminoacetate Derivatives
| Compound ID | Core Structure | Substituents | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | Phenoxyacetic acid | 2-(2-Phenylethylamino)methyl | ~2.8 | ~0.15 (aqueous) |
| 490-M16 | Benzoic acid | Methoxyimino, methyl ester | 1.5 | 0.35 |
| 490-M18 | Phenoxyacetic acid | Hydroxyimino, methylphenoxy | 2.2 | 0.20 |
Aminopeptidase M Inhibitors ()
Compounds like 2-{4-[2-(2-oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid (Compound 8, ) feature phenoxyacetic acid cores modified with lactam rings. These derivatives exhibit inhibitory activity against aminopeptidase M (AP-M), a zinc-dependent enzyme:
- Structural Contrasts: The target compound lacks the lactam ring but includes a phenylethylamino group, which may influence zinc chelation or substrate binding. Compound 8 (AP-M IC₅₀: ~10 µM) has a 5-membered lactam, whereas homologs with 6- or 7-membered lactams show reduced activity .
- Synthetic Routes: Both classes are synthesized via alkylation of phenols with chloroacetic acid, followed by reduction and acylation .
Boronic Acid Derivatives as HDAC Inhibitors ()
The fungal histone deacetylase (HDAC) inhibitor [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrates structural parallels in its phenoxy-methyl-phenyl scaffold:
- Functional Comparison: The boronic acid group in this compound enables covalent interaction with HDAC active sites, unlike the acetic acid group in the target compound. Both compounds exhibit nanomolar-level bioactivity (e.g., HDAC inhibition at 1 µM) .
Methylphenoxyacetic Acid Derivatives ()
2-(2-Methylphenoxy)acetic acid (CAS 1878-49-5) and 2-(2,6-dimethylphenoxy)acetic acid (CAS 13335-71-2) are simpler analogs lacking amino substituents:
Biological Activity
(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetic acid is a compound of increasing interest in biological research due to its potential therapeutic applications. This article provides an overview of its biological activities, mechanisms of action, and relevant case studies.
The biological activity of (2-{[(2-phenylethyl)amino]methyl}phenoxy)acetic acid is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. It is suggested that the compound modulates these targets, influencing several biological processes. For instance, it may act as a partial agonist for specific pathways, similar to other phenoxy acetic acid derivatives that have shown efficacy in modulating peroxisome proliferator-activated receptors (PPARs) .
1. Antimicrobial Properties
Research indicates that phenoxy acetic acid derivatives exhibit significant antimicrobial activity. The compound has been studied for its potential to inhibit the growth of various bacterial strains, showcasing a promising profile against resistant strains .
2. Anticancer Activity
Several studies have highlighted the anticancer potential of (2-{[(2-phenylethyl)amino]methyl}phenoxy)acetic acid. It has been evaluated against different cancer cell lines, including breast cancer (MCF-7) and neuroblastoma (SK-N-SH), demonstrating notable cytotoxic effects. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance its anticancer efficacy .
3. Hypoglycemic Activity
Compounds related to phenoxy acetic acids have shown hypoglycemic effects in animal models. The ability to lower blood glucose levels makes it a candidate for further exploration in diabetes management .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on cancer cells | |
| Hypoglycemic | Reduction in blood glucose levels |
Detailed Research Findings
- Antimicrobial Studies : A study conducted on various derivatives showed that modifications enhanced their activity against resistant bacterial strains, indicating a need for further exploration of structure modifications for better efficacy .
- Anticancer Evaluation : In vitro assays demonstrated that derivatives with electron-donating groups exhibited higher cytotoxicity against cancer cells compared to their counterparts lacking such groups. This suggests that electronic effects play a crucial role in their biological activities .
- Hypoglycemic Effects : Animal studies indicated that certain derivatives significantly lowered blood glucose levels, suggesting potential therapeutic applications in managing diabetes .
Q & A
Synthesis and Characterization
Basic Question: Q. What are the standard synthetic routes for (2-{[(2-phenylethyl)amino]methyl}phenoxy)acetic acid, and how are intermediates characterized? Methodological Answer: The synthesis typically involves:
Step 1 : Condensation of 2-phenylethylamine with formaldehyde to form the (2-phenylethyl)aminomethyl intermediate.
Step 2 : Reaction of this intermediate with 2-hydroxyacetic acid under alkaline conditions (e.g., NaOH in ethanol) to form the phenoxyacetic acid backbone .
Purification : Recrystallization or column chromatography is used to isolate the final product. Intermediate characterization employs NMR (e.g., verifying methylene bridge formation at δ 3.8–4.2 ppm) and HPLC for purity assessment.
Advanced Question: Q. How can reaction conditions be optimized to improve yield in the alkylation step of the phenoxyacetic acid moiety? Methodological Answer: Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenolate ion.
- Temperature Control : Maintaining 60–70°C prevents side reactions like ester hydrolysis.
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity .
Data from DoE (Design of Experiments) can identify optimal parameters, with yields increasing from ~50% to >80% under controlled conditions.
Biological Evaluation
Basic Question: Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity? Methodological Answer:
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.
- Cell Viability Assays : MTT or resazurin-based assays in relevant cell lines (e.g., cancer or neuronal models) .
- Binding Studies : Surface plasmon resonance (SPR) to quantify affinity for receptors (e.g., GPCRs).
Advanced Question: Q. How can contradictory data between enzyme inhibition and cellular activity be resolved? Methodological Answer: Contradictions may arise due to:
- Cell Permeability Issues : Use LC-MS to measure intracellular compound levels.
- Off-Target Effects : Employ CRISPR-Cas9 knockouts of the target enzyme to confirm specificity.
- Metabolic Stability : Assess compound half-life in cell lysates via microsomal stability assays .
Structural and Mechanistic Analysis
Basic Question: Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound? Methodological Answer:
- NMR : H NMR confirms the phenoxy (δ 6.8–7.4 ppm) and methylene (δ 3.5–4.0 ppm) groups.
- FT-IR : Peaks at 1700–1720 cm verify the carboxylic acid moiety.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) .
Advanced Question: Q. How can computational methods predict the compound’s interaction with biological targets? Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses in target proteins (e.g., PDB ID: 1XYZ).
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.
- QSAR Models : Relate structural features (e.g., logP, polar surface area) to activity trends .
Data Contradictions and Reproducibility
Basic Question: Q. What are common sources of variability in biological assays involving this compound? Methodiological Answer:
- Solubility Issues : Use DMSO stocks ≤0.1% to avoid cellular toxicity.
- Batch-to-Batch Purity : Require ≥95% purity (HPLC) and consistent H NMR profiles .
- Assay Conditions : Standardize pH (7.4) and temperature (37°C) across experiments.
Advanced Question: Q. How can researchers address discrepancies in IC values reported across different studies? Methodological Answer:
- Standardize Assay Protocols : Use reference inhibitors (e.g., staurosporine for kinases) as internal controls.
- Meta-Analysis : Pool data from multiple studies using Bayesian hierarchical models to account for lab-specific variability .
- Orthogonal Assays : Validate findings with alternative methods (e.g., ITC for binding affinity) .
Application Challenges
Advanced Question: Q. What strategies mitigate poor aqueous solubility during in vivo studies? Methodological Answer:
- Prodrug Design : Introduce ester groups (hydrolyzed in vivo) to enhance solubility.
- Nanocarriers : Encapsulate in PEGylated liposomes for sustained release .
- Co-Solvents : Use cyclodextrins or Cremophor EL in formulation buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
